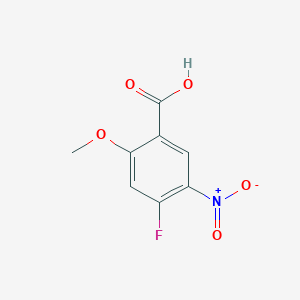

4-Fluoro-2-methoxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJJZZCFGCQMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721699 | |

| Record name | 4-Fluoro-2-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151793-17-8 | |

| Record name | 4-Fluoro-2-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitrobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Fluoro-2-methoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitro group, imparts distinct electronic and steric properties that make it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and insights into its potential applications, particularly as a key intermediate in the development of novel therapeutics. The strategic placement of its functional groups allows for a range of chemical transformations, making it a versatile synthon for introducing fluorine and other functionalities into target molecules.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, we can infer its properties based on closely related isomers and general chemical principles. The properties of a related isomer, 4-Fluoro-5-methoxy-2-nitrobenzoic acid, are often cited in commercial listings and provide a reasonable approximation.

| Property | Value (for isomer: 4-Fluoro-5-methoxy-2-nitrobenzoic acid) | Source |

| CAS Number | 864293-50-5 | [1] |

| Molecular Formula | C₈H₆FNO₅ | [1] |

| Molecular Weight | 215.14 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

Solubility: Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dimethylformamide (DMF). The presence of the carboxylic acid group allows for its dissolution in aqueous basic solutions through salt formation.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

-

A singlet for the methoxy group protons.

-

Two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants with the fluorine atom.

-

A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

A signal for the methoxy carbon.

-

Multiple signals in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).

-

A signal for the carboxylic acid carbon.

Expected IR Spectral Features:

-

A broad O-H stretch from the carboxylic acid.

-

A sharp C=O stretch from the carboxylic acid.

-

Characteristic C-F, C-O, and N-O stretching vibrations.

Synthesis and Reaction Chemistry

A direct and detailed experimental protocol for the synthesis of this compound is not prominently described in the literature. However, a plausible synthetic route can be devised based on the synthesis of the closely related intermediate, 4-fluoro-2-methoxy-5-nitroaniline. The following multi-step synthesis is adapted from a patented process and provides a logical pathway to a key precursor.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline (Precursor)

This protocol is based on a documented synthesis of the aniline precursor, which can then be theoretically converted to the target benzoic acid.

Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene

-

To a solution of 2,4-difluoronitrobenzene in an appropriate solvent, add one equivalent of sodium methoxide at a controlled temperature.

-

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the methoxide ion displaces the fluorine atom at the 2-position, which is activated by the electron-withdrawing nitro group.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the product by distillation or chromatography.

Step 2: Reduction to 4-Fluoro-2-methoxyaniline

-

The nitro group of 4-Fluoro-2-methoxy-1-nitrobenzene can be reduced to an amine using various reducing agents. A common method is catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Alternatively, chemical reduction using agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.[2]

-

Monitor the reaction until the starting material is consumed.

-

Work-up involves filtering the catalyst (if used) and neutralizing the reaction mixture to isolate the aniline product.

Step 3: Acetylation to N-(4-Fluoro-2-methoxyphenyl)acetamide

-

Protect the amino group by acetylation with acetic anhydride in the presence of a base or an acid catalyst. This step is crucial to direct the subsequent nitration to the desired position and to prevent side reactions.

-

The reaction is typically straightforward and high-yielding.

Step 4: Nitration to N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide

-

The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. The acetamido and methoxy groups are ortho-, para-directing, and the fluorine is also ortho-, para-directing. The nitro group is expected to add at the 5-position due to the combined directing effects and steric hindrance.

Step 5: Hydrolysis to 4-Fluoro-2-methoxy-5-nitroaniline

-

The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield 4-fluoro-2-methoxy-5-nitroaniline.

Proposed Conversion to this compound

The synthesized 4-fluoro-2-methoxy-5-nitroaniline can be converted to the target benzoic acid via a Sandmeyer-type reaction.

-

Diazotization of the aniline with sodium nitrite in a strong acid (e.g., sulfuric acid) to form the corresponding diazonium salt.

-

The diazonium salt is then treated with a cyanide source, such as copper(I) cyanide, to introduce a nitrile group.

-

Finally, hydrolysis of the nitrile group under acidic or basic conditions will yield the desired this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is governed by its functional groups:

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, which is a versatile functional handle for further modifications.

-

Fluorine Atom: The fluorine atom can participate in nucleophilic aromatic substitution reactions, although it is generally less reactive than other halogens in this context unless activated by strongly electron-withdrawing groups.

-

Aromatic Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

Applications in Drug Discovery and Development

Substituted nitrobenzoic acids are important intermediates in the pharmaceutical industry. The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and bioavailability.

A related compound, 4-Fluoro-2-Methoxy-5-Nitrophenol, is a key intermediate in the synthesis of Linzagolix, a gonadotropin-releasing hormone (GnRH) antagonist.[3] This highlights the importance of this substitution pattern in the development of hormonally active agents. This compound can serve as a precursor to a variety of bioactive molecules and is a valuable tool for medicinal chemists.

Safety and Handling

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Some nitroaromatic compounds are also suspected of causing genetic defects or cancer.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound is a valuable, albeit not widely characterized, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The unique combination of its functional groups provides a platform for the introduction of fluorine and other key moieties into complex molecules, making it a compound of interest for researchers and scientists in the pharmaceutical and chemical industries. Further research to fully characterize its physical and chemical properties would be beneficial for its broader application.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. [Link]

Sources

4-Fluoro-2-methoxy-5-nitrobenzoic acid CAS number lookup

An In-Depth Technical Guide to 4-Fluoro-2-methoxy-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its chemical identity, physical and chemical properties, a validated synthesis protocol, and its role in the development of advanced therapeutic agents. The guide is intended for professionals in research and development, offering expert insights into its handling, application, and the causality behind its synthetic pathway.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom, a methoxy group, and a nitro group on the benzoic acid core imparts unique reactivity and makes it a valuable building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).

CAS Number: 1824284-36-7[1]

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H6FNO5 | [2] |

| Molecular Weight | 215.14 g/mol | [1] |

| Appearance | White to Pale-yellow to Yellow-brown Solid or Liquid | |

| Density | 1.5±0.1 g/cm³ | [1] |

| Boiling Point | 381.4±42.0 °C at 760 mmHg | [1] |

| Flash Point | 184.5±27.9 °C | [1] |

| Purity | Typically ≥95% | |

| Storage | Sealed in dry, room temperature |

InChI Key: MGLFJUZFMICSSW-UHFFFAOYSA-N[2]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is a self-validating system, with clear checkpoints for ensuring the desired product is obtained.

Conceptual Workflow of Synthesis

The synthesis pathway involves the nitration of a substituted aniline, followed by diazotization and hydrolysis to yield the final carboxylic acid. This process is illustrated in the workflow diagram below.

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Introduction

In the landscape of modern drug discovery and development, the precise understanding of molecular building blocks is paramount. 4-Fluoro-2-methoxy-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a key intermediate with significant potential in the synthesis of complex pharmaceutical agents. Its unique constellation of functional groups—a carboxylic acid for derivatization, a nitro group for chemical modulation (e.g., reduction to an amine), and fluoro and methoxy groups to fine-tune electronic and pharmacokinetic properties—makes it a valuable reagent for medicinal chemists.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. Moving beyond a simple datasheet, we will explore the causality behind its properties, provide field-proven experimental protocols for its characterization, and contextualize its utility for researchers, scientists, and drug development professionals. The integrity of any synthetic pathway relies on the quality of its starting materials; therefore, a thorough characterization is not merely academic but a prerequisite for reproducible and successful research.

Chemical Identity and Molecular Structure

A molecule's function is intrinsically linked to its structure. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, acidity, and overall behavior in chemical and biological systems.

-

IUPAC Name: this compound

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its handling, storage, reactivity, and formulation potential. The data below is summarized for clarity, followed by an expert discussion on the interplay of the compound's functional groups.

| Property | Value / Observation | Source(s) |

| Molecular Weight | 215.14 g/mol | [1][2] |

| Exact Mass | 215.022995 u | [1] |

| Appearance | Expected to be a solid crystalline powder, typical for substituted benzoic acids. | [5] |

| Boiling Point | 381.4 ± 42.0 °C (at 760 mmHg) | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.50 | [1] |

| pKa (Acid Dissociation Constant) | Not experimentally determined. Predicted to be lower (more acidic) than benzoic acid (4.20) due to electron-withdrawing groups. | [6] |

| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated (2-8°C). | [2] |

Expert Analysis of Properties:

-

Acidity (pKa): The pKa of a carboxylic acid is heavily influenced by the electronic effects of other substituents on the aromatic ring. Benzoic acid itself has a pKa of approximately 4.2. In this molecule, the fluorine atom and the nitro group are potent electron-withdrawing groups via induction and resonance, respectively. These groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the proton (i.e., lowering the pKa).[7] Conversely, the methoxy group is electron-donating through resonance, which would typically decrease acidity. However, the combined and potent effect of the ortho-nitro and para-fluoro substituents is expected to dominate, making this compound significantly more acidic than benzoic acid.[8][9]

-

Solubility and LogP: A LogP of 1.50 indicates moderate lipophilicity.[1] The carboxylic acid group provides a polar, hydrophilic center capable of hydrogen bonding, which would confer some aqueous solubility, particularly at pH values above its pKa where it exists as the carboxylate salt. However, the aromatic ring and its substituents contribute to the molecule's nonpolar character. This balance suggests solubility in a range of polar organic solvents like ethanol, methanol, and DMSO, with limited solubility in water, especially under acidic conditions.

-

Boiling Point and Density: The relatively high boiling point and density are consistent with a substituted aromatic compound of this molecular weight, reflecting significant intermolecular forces such as hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the polar nitro and fluoro groups.

Spectroscopic and Analytical Characterization Profile

While specific spectra for this compound are not publicly available, an experienced scientist can reliably predict the key features based on its structure. This predictive analysis is crucial for confirming the identity and purity of a synthesized or purchased sample.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum is expected to show:

-

A singlet for the methoxy (-OCH₃) protons, likely in the range of δ 3.9-4.1 ppm.

-

Two distinct aromatic proton signals, each integrating to 1H. Due to the substitution pattern, these would appear as doublets (or more complex multiplets due to F-H coupling). Their chemical shifts would be significantly downfield, likely between δ 7.5 and 8.5 ppm, due to the deshielding effects of the nitro and carboxyl groups.

-

A very broad singlet for the carboxylic acid (-COOH) proton at a highly downfield position, typically > δ 12 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:

-

The carboxylic acid carbonyl carbon (C=O) around δ 165-170 ppm.

-

Aromatic carbons attached to electron-withdrawing groups (F, NO₂) would be shifted downfield. The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (J_C-F).

-

The methoxy carbon (-OCH₃) would appear upfield, typically around δ 55-60 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by several strong absorption bands:

-

A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

-

A sharp and strong C=O (carbonyl) stretch around 1700-1720 cm⁻¹.

-

Asymmetric and symmetric N-O stretches for the nitro group, typically appearing near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

A C-O stretch for the methoxy ether group around 1250 cm⁻¹.

-

A C-F stretch, typically in the 1000-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M]⁺ or [M-H]⁻, corresponding to its molecular formula C₈H₆FNO₅. The calculated exact mass is 215.022995 u.[1]

Experimental Protocols for Verification

Trustworthiness in research is built on verifiable data. The following protocols describe a self-validating system for the characterization and purity assessment of this compound.

Protocol 1: Purity Determination by Reversed-Phase HPLC

-

Causality: This method separates the target compound from potential impurities based on differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.[10][11][12]

-

Methodology:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

-

Preparation of Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent) to create a 100 µg/mL solution.

-

Preparation of Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detector: UV at 254 nm.

-

Gradient Elution: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Protocol 2: Structural Confirmation and Identity

-

Causality: A combination of spectroscopic techniques provides orthogonal data points to unequivocally confirm the molecule's structure.

-

Methodology:

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Compare the observed shifts and coupling patterns to the predicted profile.

-

FT-IR Spectroscopy: Obtain a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory. Verify the presence of the key functional group frequencies as described in the profile above.

-

High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). The measured mass of the molecular ion should be within 5 ppm of the theoretical exact mass.

-

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a high-value intermediate in multi-step synthetic sequences. Its utility stems from the strategic placement of its functional groups:

-

Scaffold for Derivatization: The carboxylic acid is a versatile handle for forming amide bonds, esters, or other functionalities, allowing for the connection of this aromatic core to other parts of a target molecule.

-

Precursor to Anilines: The nitro group can be readily and selectively reduced to an aniline (amino group). This transformation is fundamental in pharmaceutical synthesis, as anilines are precursors to a vast array of heterocycles and are key components in many kinase inhibitors and other targeted therapies. For example, the related compound 4-Fluoro-2-methoxy-5-nitroaniline is a key starting material for the EGFR inhibitor Osimertinib.[13]

-

Modulation of Properties: The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through favorable electrostatic interactions. The methoxy group also influences solubility and metabolic pathways. The strategic placement of these groups makes this intermediate attractive for creating analogues of known bioactive compounds. Isomeric and related nitrophenols are known intermediates in the synthesis of GnRH antagonists like Linzagolix, highlighting the importance of this chemical class in modern drug development.[14]

Conclusion

This compound is more than a collection of atoms; it is a precisely engineered tool for chemical synthesis. Its physicochemical properties, governed by the interplay of its electron-withdrawing and donating groups, make it a moderately lipophilic, acidic compound with predictable spectroscopic characteristics. Understanding these core attributes is essential for its effective use. The protocols outlined in this guide provide a robust framework for its analysis, ensuring the quality and integrity required for advanced applications in pharmaceutical research and development. As the demand for novel and complex small-molecule therapeutics continues to grow, the value of well-characterized, versatile intermediates like this one will only increase.

References

-

Gancia, E., Bravi, G., & Vistoli, G. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Journal of computer-aided molecular design, 25(6), 545–556. Available at: [Link]

-

All-Chemy, Ltd. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. Available at: [Link]

-

Chemsrc. (n.d.). This compound | CAS#:1824284-36-7. Chemsrc.com. Available at: [Link]

-

Toth, A. M., et al. (2013). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Available at: [Link]

-

Li, X., et al. (2014). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Available at: [Link]

-

Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson.com. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Sielc.com. Available at: [Link]

-

Arctom. (n.d.). CAS NO. 1824284-36-7 | this compound. Arctom.com. Available at: [Link]

-

Chemcia Scientific. (n.d.). 4-Fluoro-2-methoxy-5-nitro-benzoic acid-Information. Chemcia.com. Available at: [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. Inno-pharmchem.com. Available at: [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Spectrabase.com. Available at: [Link]

-

Jiang, S., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Rsc.org. Available at: [Link]

-

PubChemLite. (n.d.). 2-fluoro-5-methoxy-4-nitrobenzoic acid (C8H6FNO5). Pubchemlite.com. Available at: [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Patents.google.com.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Helixchrom.com. Available at: [Link]

-

Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Patents.google.com.

Sources

- 1. This compound | CAS#:1824284-36-7 | Chemsrc [chemsrc.com]

- 2. 1824284-36-7|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 4-Fluoro-2-methoxy-5-nitro-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]

- 5. 4-Fluoro-5-methoxy-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 6. art.torvergata.it [art.torvergata.it]

- 7. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 8. pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

A Technical Guide to 4-Fluoro-2-methoxy-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of significant interest in the field of medicinal chemistry. We will explore its core physicochemical properties, molecular structure, a detailed synthesis protocol with mechanistic explanations, and its potential applications as a versatile building block in the development of novel therapeutic agents.

Core Physicochemical Properties and Molecular Structure

This compound (CAS No: 1824284-36-7) is a poly-substituted benzene derivative.[1] Its unique arrangement of functional groups—a carboxylic acid, a methoxy group, a nitro group, and a fluorine atom—imparts specific chemical characteristics that are highly valuable for synthetic chemists.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1824284-36-7 | Chemsrc[1] |

| Molecular Formula | C₈H₆FNO₅ | Chemsrc[1] |

| Molecular Weight | 215.14 g/mol | Chemsrc[1] |

| Density | 1.5 ± 0.1 g/cm³ | Chemsrc[1] |

| Boiling Point | 381.4 ± 42.0 °C at 760 mmHg | Chemsrc[1] |

| Flash Point | 184.5 ± 27.9 °C | Chemsrc[1] |

| LogP | 1.50 | Chemsrc[1] |

| Physical Form | White to Pale-yellow Solid | Sigma-Aldrich |

Molecular Structure and Substituent Effects

The molecular structure of this compound is a carefully orchestrated assembly of functional groups that dictate its reactivity and utility.

-

Carboxylic Acid (-COOH): This group is a meta-director and deactivating, but it serves as the primary reactive handle for forming amides, esters, and other derivatives.

-

Methoxy Group (-OCH₃): Located at the C2 position, this is a strong ortho-, para-directing and activating group due to its resonance electron-donating effect. Its presence significantly influences the regioselectivity of further electrophilic aromatic substitutions.

-

Fluorine Atom (-F): Positioned at C4, fluorine is an ortho-, para-directing but deactivating group. Its high electronegativity provides a site for potential hydrogen bonding and can enhance metabolic stability or binding affinity in a final drug product.

-

Nitro Group (-NO₂): A powerful meta-directing and deactivating group, the nitro group at C5 is often incorporated as a precursor to an amine (-NH₂), which can be readily formed via reduction.[2] This amine then serves as a key nucleophile for subsequent synthetic transformations.

Caption: Molecular structure of this compound.

Proposed Synthesis Protocol: Electrophilic Nitration

A robust and logical method for synthesizing this compound is through the electrophilic nitration of 4-fluoro-2-methoxybenzoic acid. This protocol is designed to be self-validating, with clear steps and explanations for the choice of reagents.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology & Mechanistic Rationale

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-fluoro-2-methoxybenzoic acid in concentrated sulfuric acid (H₂SO₄) at room temperature. Cool the solution to 0°C using an ice-water bath.

-

Expertise: Sulfuric acid serves a dual role. It is the solvent for the reaction and, more importantly, it acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.[3]

-

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid dropwise to the reaction flask. Ensure the internal temperature is maintained between 0-5°C throughout the addition.

-

Expertise: The slow, cooled addition is critical for controlling the exothermic reaction and preventing unwanted side products or over-nitration. The directing effects of the -OCH₃ (ortho, para) and -COOH (meta) groups favor substitution at the C5 position, which is para to the strongly activating methoxy group and meta to the carboxylic acid.

-

-

Reaction Monitoring: Stir the mixture at 0°C for 2-4 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Trustworthiness: Active monitoring ensures the reaction is stopped at the optimal point, maximizing yield and minimizing the formation of impurities.

-

-

Work-up and Isolation: Once complete, carefully pour the reaction mixture onto a beaker of crushed ice. This will cause the crude product to precipitate out of the aqueous solution.

-

Expertise: Quenching with ice water serves to stop the reaction immediately and precipitates the organic product, which has low solubility in the highly polar aqueous acidic medium.

-

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual sulfuric and nitric acids. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

-

Trustworthiness: The washing step is essential for removing inorganic impurities. Recrystallization is a standard and effective method for achieving high purity, which is critical for subsequent use in drug synthesis.[4]

-

-

Drying: Dry the purified solid under vacuum to obtain the final product, this compound.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value chemical intermediate. Its structure is a blueprint for creating more complex molecules with therapeutic potential.

A Versatile Synthetic Scaffold

The true value of this compound lies in the strategic placement of its functional groups, which allows for sequential and site-selective modifications:

-

Amide Coupling: The carboxylic acid is readily converted into amides by coupling with various amines, a cornerstone reaction in medicinal chemistry for building drug candidates.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an aniline (amine). This newly formed amine is a powerful nucleophile, enabling a host of subsequent reactions such as sulfonamide formation, further amide coupling, or reductive amination.

-

Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability and membrane permeability, while the methoxy group can enhance solubility.[2]

Role in the Synthesis of Advanced Intermediates

Structurally similar compounds are crucial in the synthesis of modern pharmaceuticals. For example, 4-Fluoro-2-methoxy-5-nitroaniline, which can be derived from the title compound, is a known intermediate in the synthesis of the anti-cancer drug Osimertinib.[5][6] Similarly, the related compound 4-Fluoro-2-Methoxy-5-Nitrophenol is a key building block for Linzagolix, a GnRH antagonist used to treat hormone-sensitive conditions.[4][7] The presence of the fluorinated and nitrated methoxy-benzene core in these complex APIs highlights the industrial and scientific relevance of scaffolds like this compound.

Safety and Handling

As with many nitro-aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Similar compounds are classified with GHS07 pictograms, indicating they may be harmful if swallowed and can cause skin and eye irritation. All waste should be neutralized and disposed of according to institutional safety protocols.

References

-

Chemsrc, this compound, Chemsrc, [Link]

-

PubChem, 4-Fluoro-2-methyl-5-nitrobenzoic acid, National Institutes of Health, [Link]

-

PubChem, 4-Fluoro-2-methoxy-5-nitroaniline, National Institutes of Health, [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., The Crucial Link: 4-Fluoro-2-Methoxy-5-Nitrophenol in GnRH Antagonist Drug Discovery, NINGBO INNO PHARMCHEM CO.,LTD., [Link]

-

AA Blocks, 5-FLUORO-4-METHOXY-2-NITROBENZOIC ACID, AA Blocks, [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry, NINGBO INNO PHARMCHEM CO.,LTD., [Link]

- Google Patents, A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline, Google P

Sources

- 1. This compound | CAS#:1824284-36-7 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. 1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Solubility Profile of 4-Fluoro-2-methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides an in-depth technical overview of the solubility profile of 4-Fluoro-2-methoxy-5-nitrobenzoic acid, a compound of interest in medicinal chemistry. We will explore its fundamental physicochemical properties, the theoretical principles governing its solubility, and detailed, field-proven methodologies for its empirical determination. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, enabling a thorough understanding and practical assessment of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the aqueous solubility of a potential drug candidate is a paramount physicochemical property that profoundly influences its journey from the laboratory to clinical application. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately increasing the risk of late-stage attrition.[1][2] Therefore, a comprehensive understanding and early assessment of a compound's solubility profile are indispensable for guiding lead optimization and formulation strategies.[1][3]

This guide focuses on this compound, an aromatic carboxylic acid derivative. The interplay of its functional groups—a fluorine atom, a methoxy group, and a nitro group on a benzoic acid scaffold—creates a unique electronic and steric environment that dictates its interaction with various solvents and its behavior in aqueous media across a range of pH values. Understanding these nuances is key to unlocking its therapeutic potential.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility studies. These parameters provide insights into its expected behavior and inform the design of appropriate analytical methods.

| Property | Value | Source |

| Chemical Structure |  | |

| CAS Number | 1824284-36-7 | [4] |

| Molecular Formula | C₈H₆FNO₅ | [4] |

| Molecular Weight | 215.14 g/mol | [4] |

| Predicted LogP | 1.50 | [4] |

| Predicted pKa | ~3-4 (estimated based on benzoic acid and substituted analogs) |

The predicted LogP of 1.50 suggests a moderate lipophilicity. The presence of the carboxylic acid group indicates that the compound's solubility will be highly dependent on pH.[5][6] As a weak acid, it will exist predominantly in its neutral, less soluble form at low pH and will ionize to its more soluble carboxylate form at higher pH.[6][7] The electron-withdrawing nature of the nitro and fluoro groups is expected to lower the pKa of the carboxylic acid compared to benzoic acid itself.

Principles of Solubility: Thermodynamic vs. Kinetic

When assessing the solubility of a compound, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[1][8]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[2][9] It is determined by incubating an excess of the solid compound with the solvent over a prolonged period (e.g., 24 hours or more) to ensure that a true equilibrium is reached between the dissolved and undissolved states.[8][9] This value is critical for lead optimization and formulation development.[1][9]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer and incubated for a shorter period (e.g., 1-2 hours).[8][10][11] It is a high-throughput method well-suited for the early stages of drug discovery to quickly flag compounds with potential solubility issues.[1][8][11] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.

Experimental Determination of Solubility

A multi-faceted experimental approach is recommended to build a comprehensive solubility profile for this compound.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8][12] It involves agitating an excess amount of the solid compound in a specific solvent or buffer until equilibrium is achieved.

Protocol:

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline at various pH levels, organic solvents).

-

Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow for complete equilibration.[9]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter plate.[8]

-

Quantification: Carefully aspirate the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]

-

Data Analysis: Construct a calibration curve using known concentrations of the compound to accurately determine the solubility in the saturated solution.

Kinetic Solubility (High-Throughput Assay)

Kinetic solubility is often determined using methods that rely on detecting precipitation from a supersaturated solution.[10][11]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[11]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells containing the DMSO solutions, typically resulting in a final DMSO concentration of 1-2%.[11]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period, usually 1 to 2 hours.[8]

-

Precipitation Detection: Determine the solubility by identifying the concentration at which precipitation occurs. This can be done using several methods:

-

Nephelometry: Measures the scattering of light by undissolved particles.[8][10]

-

Direct UV Assay: After filtration to remove precipitate, the concentration of the dissolved compound in the filtrate is measured by UV absorbance.[10]

-

LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the compound in the supernatant after separation of the precipitate.[13]

-

pH-Dependent Solubility Profile

Given the carboxylic acid moiety, determining the solubility of this compound at different pH values is critical. This is typically performed using the thermodynamic shake-flask method with a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[14]

The relationship between pH, pKa, and the solubility (S) of a weak acid can be described by the Henderson-Hasselbalch equation:

S = S₀ (1 + 10^(pH - pKa))

Where S₀ is the intrinsic solubility of the neutral form of the compound. This equation illustrates that as the pH increases above the pKa, the solubility will increase due to the ionization of the carboxylic acid to the more soluble carboxylate anion.[6]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise format to facilitate analysis and comparison.

Table 1: Hypothetical Thermodynamic Solubility of this compound in Various Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (µg/mL) | Solubility (µM) |

| Water (pH 5.0) | 80.1 | [Example: 50] | [Example: 232] |

| PBS (pH 7.4) | ~78 | [Example: >1000] | [Example: >4648] |

| Ethanol | 24.6 | [Example: >2000] | [Example: >9296] |

| Acetonitrile | 37.5 | [Example: 1500] | [Example: 6972] |

| Ethyl Acetate | 6.0 | [Example: 800] | [Example: 3718] |

| Dichloromethane | 8.9 | [Example: 400] | [Example: 1859] |

Note: The values in this table are for illustrative purposes and should be replaced with experimentally determined data.

The solubility of nitrobenzoic acid derivatives generally follows the trend of increasing in more polar solvents.[15] Therefore, it is expected that this compound will exhibit higher solubility in polar protic solvents like ethanol and methanol, and lower solubility in non-polar solvents.[15]

Conclusion and Future Directions

This guide has outlined the theoretical and practical considerations for determining the solubility profile of this compound. A thorough characterization, including thermodynamic solubility in various solvents and at different pH values, as well as kinetic solubility for high-throughput screening, is essential for its successful development as a potential therapeutic agent. The experimental protocols provided herein offer a robust framework for obtaining high-quality, reliable data. Future work should focus on the experimental execution of these protocols to generate a definitive solubility profile and to investigate the impact of temperature and the potential for co-solvent and formulation strategies to enhance solubility where necessary.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. 2025. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

-

Solubility of Things. 4-Nitrobenzoic acid. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

[No Title Provided]. Available from: [Link]

-

Chemsrc. This compound | CAS#:1824284-36-7. 2025. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. Available from: [Link]

-

ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. Available from: [Link]

-

PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. Available from: [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]

-

ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Available from: [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. 2018. Available from: [Link]

-

ResearchGate. Solubility of p-Nitrobenzoic Acid in Supercritical Carbon Dioxide with and without Cosolvents. 2025. Available from: [Link]

-

PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. Available from: [Link]

-

PubChem. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072. Available from: [Link]

-

Reddit. How does pH affect water solubility of organic acids (or acids in general)?. 2012. Available from: [Link]

-

ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. 2014. Available from: [Link]

-

Quora. What is the standard pH of carboxylic acids?. 2021. Available from: [Link]

-

CK-12 Foundation. Physical Properties of Carboxylic Acids. Available from: [Link]

-

PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. Available from: [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. This compound | CAS#:1824284-36-7 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. researchgate.net [researchgate.net]

spectroscopic data for 4-Fluoro-2-methoxy-5-nitrobenzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Abstract

This compound (CAS No: 1824284-36-7) is a substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its unique arrangement of electron-donating (methoxy) and electron-withdrawing (fluoro, nitro, carboxylic acid) groups on the benzene ring creates a distinct electronic and structural profile. Accurate structural confirmation and purity assessment are critical for its application in subsequent synthetic steps. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering both interpreted data and the underlying scientific rationale for experimental choices and outcomes.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with an understanding of the molecule's connectivity and the electronic influence of its substituents.

Figure 1. Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the two aromatic protons, the methoxy protons, and the acidic proton of the carboxyl group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |

| ~13.5 | broad s | - | 1H | COOH | The acidic proton is highly deshielded and its signal is often broad due to hydrogen exchange. |

| ~8.2 | d | J(H,F) ≈ 7-8 | 1H | H-6 | Deshielded by the adjacent electron-withdrawing nitro group and coupled to the fluorine atom four bonds away (⁴JHF). |

| ~7.6 | d | J(H,F) ≈ 10-12 | 1H | H-3 | Shielded relative to H-6 due to the ortho-methoxy group and coupled to the fluorine atom three bonds away (³JHF). |

| ~4.0 | s | - | 3H | -OCH₃ | Protons on the electron-donating methoxy group appear as a sharp singlet in a typical chemical shift range. |

Expertise & Experience: The choice of DMSO-d₆ as a solvent is deliberate for substituted benzoic acids.[2] It is an excellent solvent for polar compounds and allows for the observation of the acidic carboxylic proton, which often exchanges too rapidly to be seen in solvents like CDCl₃. The predicted chemical shifts and, crucially, the through-space coupling constants (J-coupling) between the protons and the fluorine atom are key diagnostic features for confirming the isomer.

Figure 2. Diagram of key proton-fluorine (¹H-¹⁹F) J-coupling interactions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. Proton-decoupled spectra are standard, where each unique carbon typically appears as a single line, though carbons near fluorine will appear as doublets due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity (due to F) | Assignment | Rationale |

| ~165.0 | s | C OOH | The carbonyl carbon is highly deshielded due to bonding with two electronegative oxygen atoms. |

| ~159.0 | d | C -4 | Directly bonded to fluorine, this carbon is deshielded and exhibits a large one-bond C-F coupling constant (¹JCF > 240 Hz). |

| ~152.0 | s | C -2 | Bonded to the electron-donating methoxy group, appearing downfield. |

| ~141.0 | s | C -5 | Attached to the electron-withdrawing nitro group. |

| ~125.0 | d | C -6 | Exhibits a smaller C-F coupling (³JCF). |

| ~118.0 | d | C -1 | Exhibits a smaller C-F coupling (²JCF). |

| ~114.0 | d | C -3 | Exhibits a smaller C-F coupling (²JCF). |

| ~57.0 | s | -OC H₃ | The aliphatic methoxy carbon is highly shielded compared to the aromatic carbons. |

Trustworthiness: The prediction of carbon chemical shifts is grounded in well-established additive models and extensive empirical databases for substituted benzenes.[3] The presence of a large doublet splitting for C-4 is a non-negotiable validation point for the position of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a unique "fingerprint" resulting from the vibrations of chemical bonds upon absorbing infrared radiation.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 2500 | Broad, Strong | O-H stretch (from hydrogen-bonded -COOH) |

| ~1700 | Strong, Sharp | C=O stretch (from -COOH) |

| ~1530 and ~1350 | Strong, Sharp | N-O asymmetric and symmetric stretch (from -NO₂) |

| ~1280 | Strong | C-O stretch (from aryl-OCH₃) |

| ~1200 | Strong | C-F stretch |

Authoritative Grounding: The characteristic broad O-H band and the sharp C=O stretch are definitive indicators of a carboxylic acid functional group.[4] Similarly, the two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are the classic signature of an aromatic nitro group.[5] The presence of all these bands provides strong, cumulative evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular weight is 215.14 g/mol .[1]

Table 4: Expected Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |

| 215 | [M]⁺ | Molecular Ion |

| 198 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid |

| 170 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 169 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation for nitroaromatics[6] |

Causality Behind Fragmentation: Under high-energy electron ionization (EI), the molecular ion is formed and then fragments in predictable ways. The bonds adjacent to the aromatic ring and functional groups are often the weakest points. The loss of small, stable neutral molecules or radicals like OH, NO₂, and COOH is thermodynamically favored and gives rise to the observed fragment ions.

Experimental Protocols

The following are standardized, field-proven methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and co-adding 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (~1024) are required due to the low natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the raw data (FID) with a Fourier transform. Reference the ¹H and ¹³C spectra to the residual solvent signal of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

IR Spectroscopy (ATR) Protocol

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Co-add 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI) Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently stable, through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) analyzer to separate the ions.

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Figure 3. Integrated workflow for the structural validation of the target compound.

Conclusion

The spectroscopic characterization of this compound is a clear example of a multi-technique, self-validating process. While ¹H and ¹³C NMR provide the definitive map of the molecular skeleton and substituent placement, IR spectroscopy rapidly confirms the presence of all key functional groups. Mass spectrometry validates the molecular weight and supports the structure through predictable fragmentation. Together, these methods provide an unambiguous and trustworthy confirmation of the compound's identity and purity, which is an essential quality control step for any research or development professional.

References

-

ResearchGate. (2025). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. Available at: [Link]

-

Semjonova, A., & Actiņš, A. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design. Available at: [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

-

ChemSrc. (n.d.). This compound | CAS#:1824284-36-7. Available at: [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Available at: [Link]

-

University of Wisconsin. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. Available at: [Link]

Sources

The Emerging Potential of 4-Fluoro-2-methoxy-5-nitrobenzoic Acid Derivatives in Therapeutic Development

An In-depth Technical Guide

Abstract

The 4-Fluoro-2-methoxy-5-nitrobenzoic acid scaffold is a synthetically versatile platform with significant, yet largely unexplored, potential in medicinal chemistry. The strategic placement of a fluorine atom, a methoxy group, and a nitro group on a benzoic acid core provides a unique combination of electronic and steric properties conducive to potent and selective biological activity. This guide synthesizes current knowledge from structurally related compounds to build a strong rationale for the investigation of its derivatives as novel therapeutic agents. We will delve into the synthetic accessibility of these derivatives, explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, and provide detailed experimental protocols for their synthesis and evaluation. The primary focus will be on the compelling link between the core structure and established kinase inhibitors, suggesting a promising trajectory for future drug discovery efforts.

Introduction: The Strategic Importance of the Core Scaffold

In the landscape of medicinal chemistry, the success of a drug candidate is often dictated by the nuanced properties of its core chemical scaffold. The this compound molecule is a prime example of a structure rich with potential, owing to the specific contributions of its functional groups:

-

Fluorine Atom: The introduction of fluorine is a well-established strategy in drug design. Its high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and form key hydrogen bonds or polar interactions with target enzymes. Crucially, it often enhances metabolic stability by blocking sites of oxidative metabolism, thereby improving pharmacokinetic profiles[1][2].

-

Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring. In biological systems, it can be reduced to form reactive intermediates capable of interacting with cellular components, a mechanism leveraged in some antimicrobial and anticancer agents[3][4].

-

Methoxy Group: This group acts as a hydrogen bond acceptor and can be critical for orienting the molecule within a target's binding pocket. Its presence can also influence solubility and metabolic pathways.

-

Carboxylic Acid: This functional group provides a key handle for synthetic modification, allowing for the creation of diverse libraries of esters, amides, and hydrazones to probe structure-activity relationships (SAR)[5][6]. It also serves as a potent hydrogen bond donor and acceptor.

The most compelling evidence for this scaffold's potential lies in its close structural relationship to 4-fluoro-2-methoxy-5-nitroaniline , a key starting material in the synthesis of Osimertinib[7]. Osimertinib is a highly effective, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer. This connection provides a powerful rationale for exploring derivatives of the corresponding benzoic acid as potential kinase inhibitors and anticancer agents.

Synthetic Pathways for Derivative Generation

The carboxylic acid moiety of this compound is the primary site for chemical modification to generate a diverse library of derivatives. Standard and reliable coupling reactions can be employed to synthesize amides, esters, and other analogues.

A generalized workflow for this process involves activating the carboxylic acid, followed by nucleophilic acyl substitution with a desired amine, alcohol, or hydrazine. This modular approach allows for the systematic exploration of chemical space around the core scaffold.

High-Potential Biological Activities

Anticancer Activity: A Kinase Inhibition Hypothesis

The structural link to the Osimertinib precursor provides the strongest rationale for investigating these derivatives as anticancer agents[7]. Many kinase inhibitors feature a substituted aniline or benzamide core that anchors the molecule in the ATP-binding pocket of the target enzyme. The functional groups on the this compound scaffold are well-suited to mimic interactions seen in known inhibitors.

Mechanism of Action Hypothesis: Derivatives could function as Type I ATP-competitive inhibitors of protein kinases, such as EGFR, by forming hydrogen bonds and other interactions within the enzyme's active site. The nitro group could be further modified or reduced to an amine, which is a common feature in many kinase inhibitors, participating in crucial hydrogen bonds with the hinge region of the kinase domain.

Data Context: To frame the potential potency, the following table presents IC₅₀ values for structurally related compounds against various cancer cell lines. It is hypothesized that optimized derivatives of this compound could achieve similar or superior activity.

| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |

| Fluoroquinolone Derivative | Ciprofloxacin analogue | A549 (Lung) | 27.71 | [8] |

| Fluoroindole Derivative | Indole-2-carboxylic acid | A549 (Lung) | 0.8 | [1] |

| Methoxy-nitrobenzoyl | Thiadiazole derivative | MCF-7 (Breast) | 49.6 | [4] |

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to generate cytotoxic radical species that damage DNA and proteins[4]. Furthermore, benzoic acid derivatives themselves are known to possess antibacterial and antifungal properties[6][9][10]. The combination of these features in the target scaffold makes a strong case for antimicrobial potential.

Proposed Screening: Derivatives should be tested against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

Data Context: The table below shows Minimum Inhibitory Concentration (MIC) values for related nitro- and fluoro-substituted aromatic compounds, providing a benchmark for potential efficacy.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Nitrobenzoate | Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 31 | [4] |

| Fluorobenzohydrazide | [(5-nitro-2-furyl)methylene]hydrazide | S. aureus | 3.13 | [4] |

| Dihydroxybenzoic Hydrazone | 2,4-dihydroxy-N'-[(2-hydroxy...)] | S. aureus (MRSA) | 3.91 | [6] |

Anti-inflammatory Activity

Fluorinated aromatic compounds are prevalent among non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents[11]. The fluorine atom can enhance binding to target enzymes like cyclooxygenases (COX) or modulate signaling pathways involved in inflammation, such as the NF-κB pathway[11]. Some studies on related methoxy-nitrobenzoic acids also suggest potential anti-inflammatory effects[3][12].

Mechanism of Action Hypothesis: Derivatives could potentially inhibit key pro-inflammatory enzymes or transcription factors. An initial assessment can be performed using in vivo models, such as the carrageenan-induced paw edema assay in rodents, which is a standard method for evaluating acute anti-inflammatory activity[13][14].

Structure-Activity Relationship (SAR) Framework

Systematic modification of the core scaffold is essential to optimize biological activity and drug-like properties. The primary point of diversification is the carboxylic acid group, but future work could also explore modifications of the other substituents.

Causality in SAR:

-

Amide/Ester 'R' Group: Changing the substituent attached to the amide nitrogen or ester oxygen directly probes the shape and polarity of the target's binding site. A bulky, hydrophobic group may be favored if the pocket is large and greasy, while a smaller, polar group might be necessary to engage with specific amino acid residues via hydrogen bonding[15].

-

Nitro-to-Amine Reduction: Converting the nitro group to an amine fundamentally changes the molecule's electronic character and introduces a key hydrogen bond donor. This is a critical transformation when targeting the hinge region of many protein kinases.

Key Experimental Protocols

Protocol 1: General Synthesis of an Amide Derivative

This protocol describes a standard procedure for coupling the core benzoic acid with a primary amine.

-

Dissolution: Dissolve 1 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

-

Activation: Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution. Stir at room temperature for 20 minutes to form the activated ester. Rationale: EDC is a zero-buyproduct coupling agent, and HOBt is added to suppress racemization and improve efficiency.

-

Amine Addition: Add 1.2 equivalents of the desired primary amine (e.g., benzylamine) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer MTT Assay

This protocol measures the reduction in cell viability after exposure to a test compound.

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Osimertinib).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutics. The compelling structural analogy to a precursor of the blockbuster anticancer drug Osimertinib provides a powerful and immediate rationale for the synthesis and evaluation of its derivatives as kinase inhibitors. Furthermore, established knowledge regarding the antimicrobial and anti-inflammatory properties of related fluorinated and nitroaromatic compounds suggests that screening for these activities is also highly warranted.

Future efforts should focus on the synthesis of a focused library of amide and ester derivatives to establish clear structure-activity relationships. Promising compounds should be advanced to broader kinase screening panels and subsequently tested in relevant in vivo models of cancer and inflammation. The strategic combination of functional groups within this core structure provides a robust foundation for discovering next-generation therapeutic agents.

References

- Benchchem. (n.d.). 2-Fluoro-5-methoxy-4-nitrobenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry.

- MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- National Institutes of Health (NIH). (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.

- PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- Benchchem. (n.d.). Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid.

- PubMed. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors.

- CDC Stacks. (n.d.). Supporting Information.

- RSC Publishing. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.

- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid.

- CymitQuimica. (n.d.). 4-Fluoro-5-methoxy-2-nitrobenzoic acid.

- PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline.

- MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.